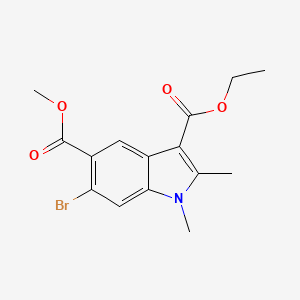
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide
Descripción general
Descripción
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It has gained significant attention in the scientific community due to its potential therapeutic applications in prostate cancer treatment.
Mecanismo De Acción
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide binds to the AR and inhibits its activity by preventing the AR from binding to its target DNA sequence. This results in the inhibition of AR-mediated gene transcription, which is essential for the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have a significant impact on the biochemical and physiological functions of prostate cancer cells. It inhibits the expression of AR-regulated genes that are involved in cell proliferation, survival, and metastasis. In addition, 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis in prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide is its specificity for the AR. This makes it a valuable tool for studying the role of the AR in prostate cancer development and progression. However, one of the limitations of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide is its low potency compared to other AR inhibitors. This makes it less effective at inhibiting the growth of prostate cancer cells in vitro.
Direcciones Futuras
There are several future directions for research on 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more potent AR inhibitors that can effectively inhibit the growth of prostate cancer cells in vitro and in vivo. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide in other cancers that are driven by the AR, such as breast cancer. Finally, there is a need to further elucidate the mechanism of action of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide and its impact on AR-mediated gene transcription.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in prostate cancer treatment. It has been found to inhibit the growth and proliferation of androgen-sensitive and androgen-insensitive prostate cancer cells. In addition, 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-ethoxyphenyl)acetamide has been shown to sensitize prostate cancer cells to radiation therapy.
Propiedades
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-30-19-14-12-18(13-15-19)26-22(27)16-25(17-8-4-3-5-9-17)23(28)20-10-6-7-11-21(20)24(25)29/h3-15H,2,16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHIKPTBVYFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
![2-(1-azepanylcarbonyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3441603.png)
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3441606.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)

![3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3441642.png)

![N,N-diethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B3441650.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5,7-dimethoxy-1H-indole-2-carboxylate](/img/structure/B3441660.png)
![4-chloro-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3441661.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B3441667.png)
![methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B3441669.png)